6-(3,4-diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one

Pimobendan intermediate pharmaceutical impurity profiling cGMP synthesis

6-(3,4-Diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (CAS 74150-02-0) is a 4,5-dihydropyridazin-3(2H)-one derivative bearing a 3,4-diaminophenyl substituent at the 6-position and a methyl group at the 5-position. It is the penultimate intermediate in the commercial synthesis of the cardiotonic/vasodilator drug pimobendan and is also catalogued as Pimobendan Impurity 1 (or Pimobendan EP Impurity A) for analytical reference-standard applications.

Molecular Formula C11H14N4O
Molecular Weight 218.26 g/mol
CAS No. 74150-02-0
Cat. No. B155893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3,4-diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one
CAS74150-02-0
Synonyms6-(3,4-Diaminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone
Molecular FormulaC11H14N4O
Molecular Weight218.26 g/mol
Structural Identifiers
SMILESCC1CC(=O)NN=C1C2=CC(=C(C=C2)N)N
InChIInChI=1S/C11H14N4O/c1-6-4-10(16)14-15-11(6)7-2-3-8(12)9(13)5-7/h2-3,5-6H,4,12-13H2,1H3,(H,14,16)
InChIKeyWXSDHOPIGKDWTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3,4-Diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (CAS 74150-02-0): Core Intermediate Profile for Pimobendan Synthesis and Impurity Reference Standards


6-(3,4-Diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (CAS 74150-02-0) is a 4,5-dihydropyridazin-3(2H)-one derivative bearing a 3,4-diaminophenyl substituent at the 6-position and a methyl group at the 5-position . It is the penultimate intermediate in the commercial synthesis of the cardiotonic/vasodilator drug pimobendan and is also catalogued as Pimobendan Impurity 1 (or Pimobendan EP Impurity A) for analytical reference-standard applications [1][2]. The ortho-diamino functionality is the critical structural feature that enables the final cyclisation step to form the benzimidazole ring of pimobendan, a transformation that cannot be performed by the mono-amino, mono-nitro, or N-acylated precursors that precede it in the synthetic route [3].

Why Generic Dihydropyridazinone Intermediates Cannot Replace 6-(3,4-Diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one in Regulated Pimobendan Production


In the dihydropyridazinone class, the nature and position of the aryl substituent dictate both the chemical reactivity and the analytical identity of the compound. The 3,4-diaminophenyl motif in CAS 74150-02-0 is structurally unique among pimobendan intermediates: the preceding nitro-amine precursor (CAS 111789-90-3) retains a nitro group that must be reduced, while the subsequent N-acylated intermediate (CAS 74149-74-9) is already derivatised and cannot serve as a cyclisation substrate . Residual hydrazine, heavy-metal catalysts, and inorganic salts from suboptimal reduction protocols are recognised as critical quality hazards in the Novartis patent, which explicitly states that the purity of the final pimobendan active pharmaceutical ingredient “strongly depends on the purity of the corresponding precursor,” i.e., the diamine intermediate [1]. Consequently, generic 97%-purity material that lacks a documented impurity profile and is not supplied with ISO 17034-compliant characterisation data cannot be assumed fit for purpose in either cGMP synthesis or regulatory analytical method validation .

6-(3,4-Diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one – Quantitative Differentiation Evidence vs. Closest Analogues


Purity >99% and Freedom from Critical Process Impurities vs. Industry-Standard 97% Material

The Novartis patent WO2011124638A1 describes an improved process that delivers 6-(3,4-diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one of formula (II) with purity exceeding 99% and further characterises the material as substantially free of inorganic salts, heavy metals, and residual hydrazine [1]. In contrast, the most commonly available commercial grade of this compound is listed at 97% purity (Sigma-Aldrich, Bidepharm, Aladdin) . The 2-percentage-point purity difference, combined with the documented absence of hydrazine (a genotoxic impurity) and heavy-metal catalysts, is critical because the patent explicitly states that final pimobendan API purity “strongly depends on the purity of the corresponding precursor” [1].

Pimobendan intermediate pharmaceutical impurity profiling cGMP synthesis

Ortho-Diamino Functionality as the Exclusive Cyclisation Substrate for Pimobendan Benzimidazole Formation

The synthetic route to pimobendan proceeds through the cyclisation of the 3,4-diaminophenyl intermediate with a carboxylic acid derivative (4-methoxybenzoic acid or equivalent) to form the benzimidazole ring [1]. This reaction is chemoselective for the ortho-diamino motif and cannot be performed using the mono-amino-mono-nitro precursor 6-(4-amino-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (CAS 111789-90-3), which requires an additional hydrogenation step to generate the diamine [2]. Comparative synthetic efficiency data from the patent indicate that starting from the diamine (compound II) proceeds with high conversion, whereas earlier routes that attempted direct cyclisation of the nitro-amine gave only ~70% yield and required chromatographic purification [1].

pimobendan synthesis benzimidazole cyclisation ortho-diamino intermediate

ISO 17034 Certified Reference Standard vs. Research-Grade Material for Regulatory Analytical Method Validation

6-(3,4-Diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one is commercially available as an ISO 17034-certified reference standard (Pimobendan Impurity 1) from suppliers such as CATO Research Chemicals, supplied with a comprehensive certificate of analysis (CoA) including HPLC purity, MS, ¹H NMR, and IR data compliant with regulatory guidelines for ANDA submissions [1]. In contrast, generic research-grade material (e.g., 95–97% purity from AKSci or Aladdin) is typically provided with a simple identity statement and HPLC purity only, without the full characterisation package required for pharmacopeial impurity qualification . This distinction is material for quality control (QC) laboratories undertaking analytical method validation (AMV) or quality-controlled (QC) release testing during commercial pimobendan production [1].

pharmaceutical reference standard ISO 17034 Pimobendan Impurity 1 analytical method validation

Dual Utility: Pimobendan Intermediate and Angiotensin II Receptor Antagonist Synthesis Building Block

Beyond its primary application in pimobendan manufacture, 6-(3,4-diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one is explicitly cited as a reactant in the synthesis of (6-oxo-3-pyridazinyl)benzimidazoles, a class of potent angiotensin II (AT₁) receptor antagonists . The ortho-diamino motif again serves as the key functional handle for benzimidazole assembly, enabling a modular approach to structurally diverse AT₁ antagonists that is not accessible from mono-amino or N-acylated pyridazinone intermediates. This dual synthetic utility differentiates CAS 74150-02-0 from downstream pimobendan-specific intermediates such as Pimobendan EP Impurity B (CAS 74149-74-9), which is already N-acylated and cannot be diverted to alternative benzimidazole targets .

angiotensin II receptor antagonist benzimidazole synthesis pyridazinone intermediate multi-target intermediate

Optimal Procurement and Application Scenarios for 6-(3,4-Diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (CAS 74150-02-0)


cGMP Pimobendan API Manufacturing – Late-Stage Intermediate with Verified Impurity Profile

Procurement of CAS 74150-02-0 manufactured according to the Novartis WO2011124638A1 process (>99% purity; free of hydrazine, heavy metals, and inorganic salts) is indicated when the objective is cGMP-compliant pimobendan production [1]. The documented purity and controlled impurity profile directly address the patent's finding that final API quality “strongly depends on the purity of the corresponding precursor” and mitigate the risk of batch rejection due to unidentified impurities originating from the penultimate intermediate [1].

Regulatory Analytical Method Validation (AMV) and Quality Control (QC) for Pimobendan Drug Product

ISO 17034-certified reference standard grade of the compound (marketed as Pimobendan Impurity 1) should be sourced for HPLC method development, system suitability testing, and impurity quantification during ANDA preparation or commercial QC release [2]. The full characterisation package (HPLC, MS, ¹H NMR, IR, and assay) meets ICH Q2(R1) and pharmacopeial expectations for impurity reference standards, eliminating the need for in-house qualification [2].

Medicinal Chemistry Diversification – Benzimidazole Library Synthesis for Cardiovascular Target Programmes

The free ortho-diamino group of CAS 74150-02-0 makes it a versatile building block for constructing (6-oxo-3-pyridazinyl)benzimidazole libraries . Medicinal chemistry teams pursuing both PDE3 inhibition (pimobendan-type) and AT₁ receptor antagonism can use the same validated intermediate with different carboxylic acid coupling partners, maximising the return on procurement and analytical qualification investment .

Process Development and Scale-Up – Benzimidazole Cyclisation Optimisation Studies

For process R&D groups optimising the final cyclisation step of pimobendan or related benzimidazoles, the diamine intermediate is the required substrate [1]. Using the diamine directly, rather than generating it in situ from the nitro-amine precursor, allows independent investigation of cyclisation conditions (acid catalyst, solvent, temperature) without confounding variables from the hydrogenation step, thereby accelerating process robustness studies [1].

Quote Request

Request a Quote for 6-(3,4-diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.